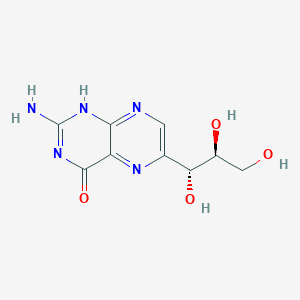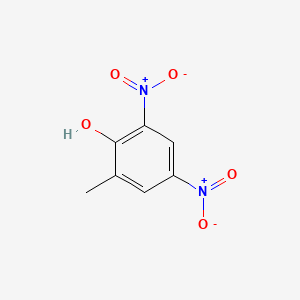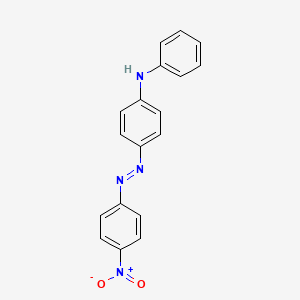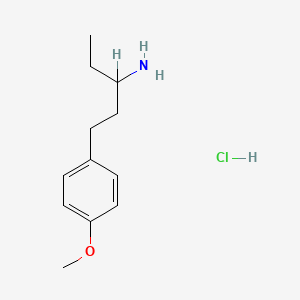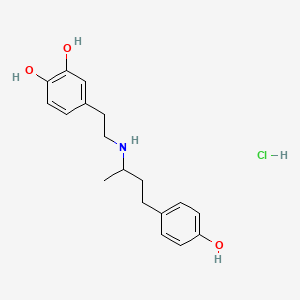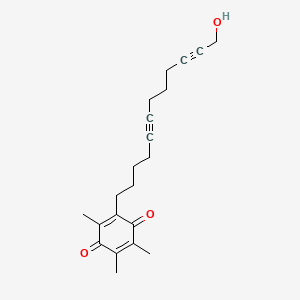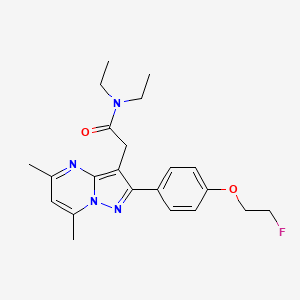
DPA-714
説明
DPA-714 is a selective ligand for the translocator protein (TSPO) currently under evaluation for several clinical applications.It is also a PET tracer binding the TSPO receptor and highly expressed in myeloid cells.
科学的研究の応用
神経炎症イメージング
DPA-714は、活性化ミクログリアおよびアストロサイトでアップレギュレートされるトランスロケータータンパク質(TSPO)の強力なリガンドです。これは、生体内で非侵襲的に神経炎症過程を視覚化するための陽電子放出断層撮影(PET)イメージングに役立ちます。 これは、てんかんを含むさまざまな状態の神経炎症を研究するために使用されており、てんかん発生領域における特定の蓄積を明らかにすることができます .
臨床および前臨床研究
この化合物は、ルーチン臨床および前臨床研究アプリケーション、特に[18F]this compoundなどのPETトレーサーの信頼性と生産効率を向上させる自動放射合成法を使用して合成されています .
薬物動態研究
[18F]this compoundに関する研究には、化合物の濃度とその放射性代謝産物を血漿中で定量化する薬物動態研究も含まれます。 これは、PETイメージング研究における個々の入力関数を補正するために不可欠です .
放射合成法開発
[18F]this compoundを製造するための信頼性の高い方法を開発することは、重要な研究アプリケーションです。 さまざまな研究目的でこのトレーサーの一貫した品質と入手可能性を確保するために、最適化されたGMP準拠の製造方法が確立されています .
作用機序
DPA-714, also known as Y1H4D2VKZD or N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is a potent ligand for the translocator protein (TSPO) . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the translocator protein (TSPO) . TSPO, formerly known as the peripheral benzodiazepine receptor, is found on the outer mitochondrial membrane and has the highest expression in steroidogenic tissues . It is dramatically upregulated under pathologic conditions, with activated microglia being the main cell type expressing the TSPO at sites of central nervous system pathology .
Mode of Action
This compound interacts with its target, the TSPO, by binding to it with high affinity . This interaction stimulates the synthesis of pregnenolone, a steroid hormone, at levels 80% above the baseline . The ability of this compound to increase pregnenolone synthesis was measured with rat C6 glioma cells .
Biochemical Pathways
The binding of this compound to TSPO triggers the synthesis of pregnenolone, which is a key step in the steroidogenic pathway . This leads to the production of various steroid hormones, which can have downstream effects on numerous physiological processes, including inflammation and immune response.
Pharmacokinetics
This compound exhibits rapid penetration and good retention in the brain, as demonstrated by PET studies . The metabolism and plasma pharmacokinetics of this compound can be influenced by factors such as age, sex, body mass index, and TSPO binding affinity status . For instance, this compound metabolism falls with age and BMI and is significantly faster in females than in males .
Result of Action
The binding of this compound to TSPO and the subsequent increase in pregnenolone synthesis can lead to a decrease in microglial activation and an increase in neuronal survival . This suggests potential neuroprotective effects of this compound .
Action Environment
Environmental factors, such as the presence of co-medications, can influence the action of this compound . For example, co-medications identified as inhibitors or inducers of CYP3A4, known to catalyze this compound metabolism, can cause a significant increase or decrease in this compound levels .
生化学分析
Biochemical Properties
DPA-714 plays a crucial role in biochemical reactions by specifically binding to the translocator protein (TSPO). TSPO is involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, where it is metabolized into pregnenolone by cytochrome P-450 side-chain cleavage . This compound interacts with TSPO with high affinity, displaying a dissociation constant (Kd) of 7.0 nM . This interaction stimulates pregnenolone synthesis at levels 80% above the baseline . Additionally, this compound has been shown to decrease microglial activation and increase neuronal survival in models of excitotoxic neurodegeneration .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to stimulate pregnenolone synthesis in rat C6 glioma cells . It also affects the activation of microglia, which are the main cell type expressing TSPO at sites of central nervous system pathology . By binding to TSPO, this compound reduces microglial activation and promotes neuronal survival, suggesting potential neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to TSPO, which is dramatically upregulated under pathologic conditions . This binding interaction leads to the stimulation of pregnenolone synthesis and the modulation of neuroinflammatory processes . This compound’s effects are mediated through its ability to selectively bind to TSPO, as demonstrated by PET studies showing rapid penetration and good retention of the compound in the brain . The binding of this compound to TSPO is reversible, as evidenced by radioligand washout upon the injection of nonlabeled this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies using [18F]this compound PET imaging have shown that the compound accumulates in specific brain regions following status epilepticus and is maintained in these regions for up to 7 days . This accumulation is correlated with the activation of microglia, indicating that this compound can be used to monitor neuroinflammation over time . The stability and degradation of this compound in laboratory settings have been optimized to ensure consistent radiochemical yields and molar activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats with induced rheumatoid arthritis, the uptake of [18F]this compound in swollen ankles was dose-dependent, with higher doses resulting in increased uptake . Additionally, in a mouse model of stroke, the administration of this compound alleviated injury-induced neuroinflammation in a dose-dependent manner . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including N-dealkylation, methyl and/or phenyl hydroxylations, and O-dealkylation . These metabolic reactions are catalyzed by enzymes such as CYP4503A and CYP4501A . In vivo studies have shown that this compound is rapidly metabolized into at least three polar radiometabolites, which are excreted through the urinary system . The main route of elimination of this compound is through the liver, with radiometabolites being excreted in urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with TSPO . The compound shows high uptake in the kidneys, heart, liver, and gallbladder, as demonstrated by whole-body PET experiments . The transport of this compound is facilitated by its binding to TSPO, which is highly expressed in steroidogenic tissues and at sites of neuroinflammation . This binding ensures the localization and accumulation of this compound in specific tissues and organs .
Subcellular Localization
The subcellular localization of this compound is primarily on the outer mitochondrial membrane, where TSPO is located . This localization is crucial for the compound’s activity, as it allows this compound to interact with TSPO and modulate its function . The targeting of this compound to the outer mitochondrial membrane is facilitated by its high affinity for TSPO and the presence of specific binding sites on the protein . This subcellular localization is essential for the compound’s role in stimulating pregnenolone synthesis and modulating neuroinflammatory processes .
特性
IUPAC Name |
N,N-diethyl-2-[2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZFWBNYJNHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121798 | |
| Record name | DPA 714 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958233-07-3 | |
| Record name | N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958233-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DPA-714 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958233073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPA 714 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPA-714 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1H4D2VKZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


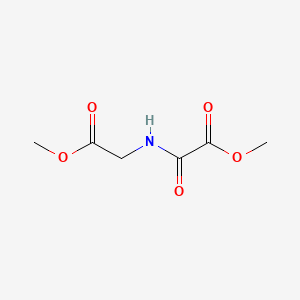
![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)
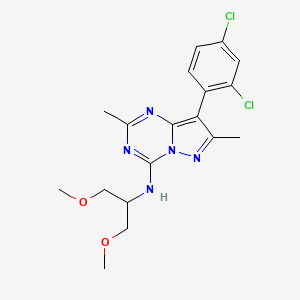
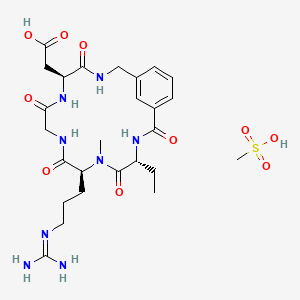
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1670839.png)
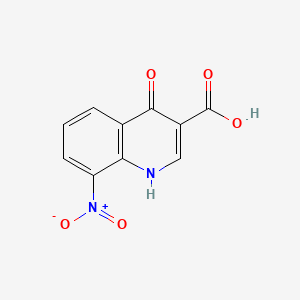
![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)
